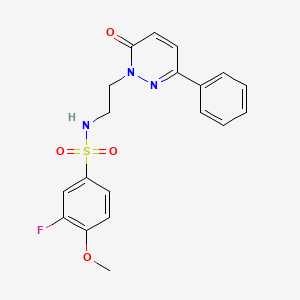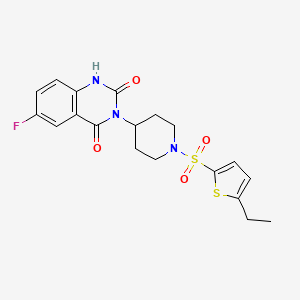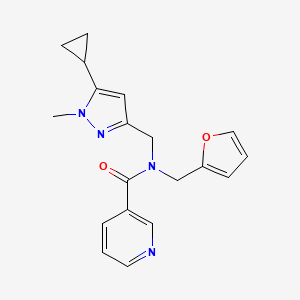
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A significant application of such chemicals involves the synthesis of heterocyclic compounds, which are crucial in developing new pharmaceuticals and materials. For example, the synthesis of thienopyridines and other fused derivatives from acetoacetanilides showcases the utility of related compounds in creating complex molecular structures with potential applications in medicinal chemistry and material science (Harb, Hussein, & Mousa, 2006).
Antimicrobial and Antifungal Activities
Several novel sulfonamide derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. This research suggests the potential of these compounds in developing new treatments for bacterial and fungal infections. For instance, specific sulfonamide derivatives have shown good activity against various Gram-negative and Gram-positive bacteria, indicating their value in antibiotic research (Hafez, El-Gazzar, & Zaki, 2016).
Pharmaceutical Synthesis
The compound and its analogs are involved in the pharmaceutical synthesis of drugs, particularly those with hypoglycemic and anti-diabetic properties. For example, the mechanochemical synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and chlorpropamide, highlights the role of these compounds in developing treatments for diabetes (Tan, Štrukil, Mottillo, & Friščić, 2014).
Carbonic Anhydrase Inhibition
Compounds derived from similar chemical frameworks have been studied for their ability to inhibit carbonic anhydrase, which is a therapeutic target for treating conditions like glaucoma. These inhibitors are designed to strongly inhibit isozymes involved in aqueous humor secretion in the eye, providing a potential approach for glaucoma treatment (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).
Solubility and Drug Formulation
The solubility and thermodynamics of dihydropyrimidine derivatives, similar to the compound , in various solvents have been studied to address the challenge of poor drug solubility in aqueous media. This research is crucial for drug formulation, ensuring that medications can be effectively absorbed and utilized in the body (Shakeel, Bhat, & Haq, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol, which is synthesized from 4-isopropylbenzenesulfonyl chloride and 2-thiouracil. The second intermediate is N-(p-tolyl)butanamide, which is synthesized from p-toluidine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-isopropylbenzenesulfonyl chloride", "2-thiouracil", "p-toluidine", "butyric anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol:", "- 4-isopropylbenzenesulfonyl chloride is reacted with 2-thiouracil in the presence of a base such as triethylamine to form the intermediate 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol.", "Synthesis of N-(p-tolyl)butanamide:", "- p-toluidine is reacted with butyric anhydride in the presence of a base such as pyridine to form the intermediate N-(p-tolyl)butanamide.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide." ] } | |
Numéro CAS |
899357-69-8 |
Nom du produit |
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide |
Formule moléculaire |
C24H27N3O4S2 |
Poids moléculaire |
485.62 |
Nom IUPAC |
N-(4-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-6-16(4)7-11-18)32-24-25-14-21(23(29)27-24)33(30,31)19-12-8-17(9-13-19)15(2)3/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29) |
Clé InChI |
JKDQXMZCGXJATI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2686681.png)
![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)





![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)